Journal Name:Journal of Biochemical and Molecular Toxicology
Journal ISSN:1095-6670
IF:3.568
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-0461
Year of Origin:1998
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:114
Publishing Cycle:Bimonthly
OA or Not:Not
Facile single-component precursor for Cu2ZnSnS4 with enhanced phase and composition controllability†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2013-11-26 , DOI:
10.1039/C3EE43101K
A simple and effective method has been demonstrated using soluble single-component precursors to achieve high quality Cu2ZnSnS4 (CZTS) thin films with enhanced phase and composition controllability. The soluble single-component precursors were composed of Cu2−xS colloidal nanocrystals (NC) and the homogeneously distributed Zn–Sn species on the surface. Zn species is presented as the surface ligand for the first time, in the form of Zn–Sn complex, providing both the colloidal stabilization and the essential components for CZTS. CZTS film composition is governed by the prescribed stoichiometry between Cu2−xS nanoparticles and the Zn–Sn complex in solution. This novel reaction process enables a favorable CZTS phase progression, with less than 175 °C formation temperature, and a minimized secondary phase growth mode, due to its local composition uniformity in both liquid and film state. Compared with the approaches based on molecular precursor or quarternary CZTS nanocrystals, the single-component precursor allows fine tuning of the kesterite materials for future advanced optoelectronics.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2016-06-02 , DOI:
10.1039/C6EE01337F
In this work, we investigate how electron extraction layers (EELs) with different dielectric constants affect the device performance and the light-soaking phenomenon in hybrid perovskite solar cells (HPSCs). Fulleropyrrolidine with a triethylene glycol monoethyl ether side chain (PTEG-1) having a dielectric constant of 5.9 is employed as an EEL in HPSCs. The commonly used fullerene derivative [60]PCBM, which has identical energy levels but a lower dielectric constant of 3.9, is used as a reference. The device using PTEG-1 as the EEL shows a negligible light soaking effect, with a power conversion efficiency (PCE) of 15.2% before light soaking and a minor increase to 15.7% after light soaking. In contrast, the device using [60]PCBM as the EEL shows severe light soaking, with the PCE improving from 3.8% to 11.7%. Photoluminescence spectroscopy and impedance spectroscopy measurements indicate that trap-assisted recombination at the interface between the hybrid perovskite and the EEL is the cause of the light soaking effect in HPSCs. The trap-assisted recombination is effectively suppressed at the perovskite/PTEG-1 interface, while severe trap assisted recombination takes place at the perovskite/[60]PCBM interface. We attributed these experimental findings to the fact that the higher dielectric constant of PTEG-1 helps to screen the recombination between the traps and free electrons. In addition, the electron donating side chains of PTEG-1 may also contribute to the passivation of the electron traps. As a consequence, the devices using PTEG-1 as the EEL display a considerable increase in the efficiency and a negligible light soaking effect.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2016-09-09 , DOI:
10.1039/C6EE02104B
Metal–organic frameworks (MOFs) are porous materials synthesized by combining inorganic and organic molecular building blocks into crystalline networks of distinct topologies. Due to the combinatorial possibilities, there are millions of possible MOF structures. Aiming to exploit their exceptional tunability, surface areas and pore volumes, researchers have investigated MOFs for storage of gaseous fuels such as hydrogen for over a decade, but a suitable MOF to store hydrogen at ambient conditions has not yet been found. Here, we sought to rapidly determine the viability of using MOFs for hydrogen storage at recently proposed, cryogenic operating conditions. We constructed a large and structurally diverse set of 13 512 potential MOF structures based on 41 different topologies and used molecular simulation to determine MOF hydrogen deliverable capacities between 100 bar/77 K and 5 bar/160 K. The highest volumetric deliverable capacity was 57 g L−1 of MOF, which surpasses the 37 g L−1 of tank of the incumbent technology (compressing hydrogen to 700 bar at ambient temperature). To validate our in silico MOF construction method, we synthesized a new isoreticular family of MOFs (she-MOF-x series) based on the she topology, which is extremely rare among MOFs. To validate our hydrogen storage predictions, we activated and measured hydrogen adsorption on she-MOF-1 and NU-1103. The latter MOF showed outstanding stability and a good combination of volumetric and gravimetric performance, presenting 43.2 g L−1 of MOF and 12.6 wt% volumetric and gravimetric deliverable capacities, respectively.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2019-02-06 , DOI:
10.1039/C8EE02981D
A major challenge toward realizing high-performance aqueous lithium batteries (ALBs) is the utilization of a metallic lithium anode. However, an ideal solid electrolyte that can protect metallic lithium from reacting with aqueous solutions while still maintaining a high lithium ion conduction is not currently available. One obstacle is the lack of a reliable experimental tool to differentiate the conduction behaviour of H+ and Li+ ions in a solid electrolyte. Here, by correlating neutron and electron spectroscopy, we quantitatively reveal the mobility and lattice occupancy of the two ions individually in protonated cubic Li6.25Al0.25La3Zr2O12 (LLZO). Our results not only highlight LLZO as a potential effective separation layer for ALBs but also present a robust method to quantify the mobility of individual mobile ions in solid-state ion conductors.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2020-09-23 , DOI:
10.1039/D0EE02032J
Amorphous titanium dioxide (a-TiO2) films formed by atomic layer deposition can serve as protective coatings for semiconducting photoanodes in water-splitting cells using strongly alkaline aqueous electrolytes. Herein, we experimentally examine the mechanisms of failure for p+-GaAs anodes coated with a-TiO2 films (GaAs/a-TiO2). Galvanic displacement of exposed GaAs by Au allowed imaging of pinholes in the a-TiO2 coatings, and enabled collection of quantitative and statistical data associated with pinhole defects. A combination of imaging, electrochemical measurements, and quantitative analyses of corrosion products indicated that extrinsic pinholes were present in the a-TiO2 films before electrochemical operation. During electrochemical operation these pinholes led to pitting corrosion of the underlying GaAs substrate. The dominant source of pinholes was the presence of atmospheric particulate matter on the GaAs surface during deposition of the a-TiO2 layer. The pinhole density decreased substantially when the thickness of the a-TiO2 coating increased beyond 45 nm, and approached zero when the thickness of the film exceeded 112 nm. The density of pinholes in films thinner than 45 nm decreased when the a-TiO2 coating was deposited in an environmentally controlled cleanroom. Pinhole-free GaAs/a-TiO2 devices were also tested via chronoamperometry to quantify the rate of pinhole formation during electrochemistry. The time-to-failure increased with thickness, suggesting that the failure mechanism may involve diffusion or migration through the film. However, other mechanisms may also contribute to the degradation of thicker films (>112 nm). Nevertheless, as previously hypothesized, extrinsic pinhole defects formed during deposition and testing control the short-term protective performance of the a-TiO2 film for GaAs anodes evolving O2 from water.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2013-10-29 , DOI:
10.1039/C3EE42239A
Zeolite templating successfully generates carbons with high surface area and pore volume of ca. 3300 m2 g−1 and 1.6 cm3 g−1, respectively. The templated carbons have an exceptional gravimetric hydrogen uptake of 7.3 wt% at 20 bar and −196 °C, and a projected maximum of ca. 9.2 wt%. These hydrogen uptake values are the highest ever recorded for carbon materials. The zeolite templated carbons have excellent mechanical stability and when compacted at a load of 10 tons (740 MPa) undergo densification to a packing density of ca. 0.72 g cm−3 but with hardly any loss in porosity (surface area and pore volume are little changed at ca. 3000 m2 g−1 and 1.4 cm3 g−1) or gravimetric hydrogen uptake capacity, which remains high at 7.0 wt% at 20 bar and a projected maximum of ca. 8.8 wt%. The effects of densification (i.e., increased packing density) coupled with hardly any loss in porosity or hydrogen uptake means that the densified zeolite templated carbons achieve an exceptional and unprecedented volumetric hydrogen uptake of 50 g l−1 at −196 °C and 20 bar, and an estimated maximum of up to 63 g l−1 at higher pressure.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2015-01-07 , DOI:
10.1039/C4EE03685A
Graphene is a unique and attractive energy material because of its atom-thick two-dimensional structure and excellent properties. Graphene sheets are also mechanically strong and flexible. Thus, graphene materials are expected to have wide and practical applications in bendable, foldable and/or stretchable devices related to energy conversion and storage. We present a review on the recent advancements in flexible graphene energy devices including photovoltaic devices, fuel cells, nanogenerators (NGs), supercapacitors (SCs) and batteries, and the devices related to energy conversion such as organic light-emitting diodes (OLEDs), photodetectors and actuators. The strategies for synthesizing flexible graphene materials will be summarized and the challenges facing the design and construction of the devices will be discussed.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2012-02-15 , DOI:
10.1039/C2EE02414D
Paper and textiles have been used ubiquitously in our everyday lives, such as books and newspapers for propagating information, clothing and packaging. In this perspective, we will summarize our recent efforts in exploring these old materials for emerging energy and environmental applications. The motivations and challenges of using paper and textiles for device applications will be discussed. Various types of energy and environmental devices have been demonstrated including supercapacitors, Li-ion batteries, microbial fuel cells and water filters. Due to their unique morphologies, paper and textile-based devices not only can be fabricated with simple processing, but also show outstanding device performance. Being renewable and earth-abundant materials, paper and textiles could play significant roles in addressing future energy and environmental challenges.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2013-08-01 , DOI:
10.1039/C3EE41444B
Heteroatom doped carbon materials represent one of the most prominent families of materials that are used in energy related applications, such as fuel cells, batteries, hydrogen storage or supercapacitors. While doping carbons with nitrogen atoms has experienced great progress throughout the past decades and yielded promising material concepts, also other doping candidates have gained the researchers' interest in the last few years. Boron is already relatively widely studied, and as its electronic situation is contrary to the one of nitrogen, codoping carbons with both heteroatoms can probably create synergistic effects. Sulphur and phosphorus have just recently entered the world of carbon synthesis, but already the first studies published prove their potential, especially as electrocatalysts in the cathodic compartment of fuel cells. Due to their size and their electronegativity being lower than those of carbon, structural distortions and changes of the charge densities are induced in the carbon materials. This article is to give a state of the art update on the most recent developments concerning the advanced heteroatom doping of carbon that goes beyond nitrogen. Doped carbon materials and their applications in energy devices are discussed with respect to their boron-, sulphur- and phosphorus-doping.
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2012-02-01 , DOI:
10.1039/C2EE02803D
Vanadium dioxide is a key material for thermochromic smart windows that can respond to environmental temperature and modulate near infrared irradiation by changing from a transparent state at low temperature to a more reflective state at high temperature, while maintaining visible transmittance. VO2 thermochromism is commonly used in films on glass that function as smart windows. Flexible VO2 nanocomposite foils are able to combine the intrinsic properties of VO2 nanoparticles with the added functionalities contributed by nanoscale and interface effects, such as increased visible transparency and infrared modulation ability. These foils are promising for applications in construction and automotive glasses to increase energy efficiency. However, VO2 nanoparticles may be unstable, and they are difficult to prepare in stable dispersive suspensions. In this paper, we report a novel all-solution process that can be used to prepare transparent, stable and flexible VO2-based composite films. These films exhibit UV-shielding properties and an excellent temperature-responsive thermochromism in the near infrared region. A typical film has a solar modulation efficiency of 13.6%, which is the highest value for VO2 thermochromic films with comparable visible transmittance. Coating the VO2 nanoparticles with a thin SiO2 shell significantly improved their anti-oxidation and anti-acid abilities. This result represents an important breakthrough in VO2 thermochromism, and it may have applications for near infrared modulation of glass used in construction or cars.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物3区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
21.00 | 49 | Science Citation Index Expanded | Not |
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